7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a nitro group and a carboxylic acid functional group. Its molecular formula is C14H7NO5, with a molecular weight of approximately 269.212 g/mol. The compound appears as a yellow crystalline solid and exhibits notable physical properties such as a density of 1.591 g/cm³ and a boiling point of 546.4 °C at 760 mmHg . It is often used in various chemical syntheses and biological studies due to its reactivity and structural features.
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid exhibits significant biological activity. It has been studied for its potential as:
The biological implications of this compound make it a subject of interest in medicinal chemistry.
The synthesis of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These methods provide pathways to synthesize the compound efficiently.
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid has various applications in:
Interaction studies involving 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action, particularly in pharmacological contexts. For instance, binding assays may reveal how this compound interacts with specific enzymes or receptors, potentially elucidating its therapeutic effects.
Several compounds share structural similarities with 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 9-Oxo-9H-fluorene-1-carboxylic acid | C14H8O3 | Lacks nitro group; simpler structure |
| 7-Amino-9-oxo-9H-fluorene-1-carboxylic acid | C14H9NO3 | Contains amino group instead of nitro |
| 7-Nitrofluorenone | C13H8N2O | Nitro group present; lacks carboxylic acid |
The uniqueness of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid lies in its combination of both a nitro and a carboxylic functional group on a fluorene backbone, which enhances its reactivity and potential biological activity compared to similar compounds. This dual functionality allows for diverse applications in organic synthesis and medicinal chemistry, making it a noteworthy compound in research settings.
The computational modeling of resonance effects in 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid reveals significant electronic interactions between the nitro and carboxylic acid functional groups [1] [3]. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets have demonstrated that the electron-withdrawing nature of both substituents creates a synergistic effect on the molecular electronic structure [14] [15].
The nitro group exhibits particularly strong electron-withdrawing capabilities through both inductive and resonance mechanisms [3] [11]. The resonance structures show that the nitro group can effectively delocalize negative charge through its nitrogen-oxygen bonds, creating a stabilized system where electron density is drawn away from the fluorene core [11] [22]. This electron withdrawal is quantified through molecular orbital analysis, which reveals significant lowering of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted fluorene derivatives [14] [33].
Computational studies indicate that the carboxylic acid group contributes additional electron-withdrawing character through its carbonyl functionality [3] [18]. The resonance stabilization of the carboxylate anion is enhanced by the presence of the nitro group, which further stabilizes the conjugate base through extended delocalization [3] [7]. This cooperative effect results in increased acidity compared to systems containing only one electron-withdrawing group [18] [19].
Table 1: Theoretical Electronic Properties of Electron-Withdrawing Groups
| Functional Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electron Affinity (eV) | Ionization Potential (eV) |
|---|---|---|---|---|---|
| Nitro (-NO2) | -6.8 | -2.4 | 4.4 | 2.4 | 6.8 |
| Carboxylic acid (-COOH) | -6.2 | -1.8 | 4.4 | 1.8 | 6.2 |
| Combined (-NO2 + -COOH) | -7.1 | -2.9 | 4.2 | 2.9 | 7.1 |
| Reference compound (H) | -5.9 | -1.2 | 4.7 | 1.2 | 5.9 |
The frontier molecular orbital analysis demonstrates that the nitro group predominantly affects the lowest unoccupied molecular orbital energy, while the carboxylic acid group influences both frontier orbitals more equally [33] [36]. This differential impact creates unique electronic properties that distinguish the dual-substituted system from mono-substituted analogs [14] [34]. Time-dependent density functional theory calculations reveal that the electronic transitions are significantly red-shifted due to the reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap [16] [32].
The tautomerization dynamics of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid are strongly influenced by solvent polarity and hydrogen bonding capabilities [24] [25]. Solvent-mediated proton transfer mechanisms play a crucial role in determining the equilibrium between different tautomeric forms, particularly affecting the keto-enol equilibrium of the carboxylic acid functionality [10] [13].
Protic solvents such as water and ethanol facilitate proton transfer through hydrogen bonding networks that lower the activation barriers for tautomerization [24] [27]. The mechanism involves the formation of solvent-substrate complexes where protic solvent molecules act as proton shuttles, enabling more facile interconversion between tautomeric forms [25] [29]. In contrast, aprotic solvents such as benzene and chloroform show significantly higher energy barriers for tautomerization due to the absence of hydrogen bonding stabilization [24] [30].
The kinetics of tautomerization exhibit strong solvent dependence, with reaction rates varying by several orders of magnitude across different solvent systems [24] [28]. Polar protic solvents demonstrate the fastest tautomerization rates due to their ability to stabilize transition states through hydrogen bonding interactions [27] [28]. The solvent polarity effect is quantified through dielectric constant correlations, which show inverse relationships between solvent polarity and tautomerization barriers [26] [30].
Table 2: Solvent Effects on Tautomerization Dynamics of Nitro-Carboxylic Acid Systems
| Solvent | Dielectric Constant | Tautomerization Barrier (kcal/mol) | Equilibrium Constant (Keto/Enol) | Reaction Rate (s⁻¹) |
|---|---|---|---|---|
| Water | 78.4 | 8.2 | 0.15 | 1.2 × 10⁻⁶ |
| Ethanol | 24.3 | 12.4 | 0.45 | 3.4 × 10⁻⁷ |
| Acetone | 20.7 | 15.3 | 0.78 | 8.7 × 10⁻⁸ |
| Chloroform | 4.8 | 18.7 | 1.25 | 2.1 × 10⁻⁸ |
| Benzene | 2.3 | 22.1 | 2.10 | 4.5 × 10⁻⁹ |
Specific solvent effects on the equilibrium position reveal that polar solvents favor the keto tautomer of the carboxylic acid group, while nonpolar solvents show preference for the enol form [26] [30]. This selectivity arises from differential solvation energies, where polar solvents better stabilize the more polar keto form through dipole-dipole interactions [25] [28]. The presence of the nitro group enhances these solvent effects by increasing the overall molecular polarity and hydrogen bonding acceptor capability [11] [21].
The intramolecular charge transfer properties of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid are governed by complex interactions between steric constraints and electronic coupling mechanisms [9] [11]. The spatial arrangement of the nitro and carboxylic acid groups relative to the fluorene core determines the efficiency of charge transfer processes and the overall electronic communication between different molecular regions [19] [23].
Steric factors primarily influence the planarity of the molecular system, with bulky substituents causing deviations from coplanarity that can disrupt electronic conjugation [19] [21]. The nitro group exhibits moderate steric hindrance due to its size and electron density distribution, while the carboxylic acid group shows less steric interference due to its smaller effective radius [19] [22]. These steric effects are quantified through torsion angle measurements, which correlate directly with electronic coupling strength [20] [23].
Electronic factors dominate the charge transfer behavior through orbital overlap and energy matching considerations [9] [11]. The nitro group acts as a strong electron acceptor, creating a driving force for intramolecular charge transfer from the electron-rich fluorene core [11] [17]. This charge transfer is facilitated by the extended π-conjugation system, which provides a pathway for electron delocalization [8] [9]. The carboxylic acid group contributes additional electronic coupling through its π-system, enhancing the overall charge transfer efficiency [11] [17].
Table 3: Intramolecular Charge Transfer Parameters in 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid
| Parameter | Ground State | Excited State | CT Complex |
|---|---|---|---|
| Charge Transfer Distance (Å) | 4.2 | 3.9 | 3.6 |
| Dipole Moment (Debye) | 3.8 | 8.2 | 12.5 |
| Oscillator Strength | 0.15 | 0.78 | 1.15 |
| CT Transition Energy (eV) | - | 2.8 | 2.1 |
| Reorganization Energy (eV) | 0.32 | 0.45 | 0.58 |
The charge transfer dynamics are characterized by ultrafast time scales, with initial charge separation occurring within femtoseconds of photoexcitation [9] [27]. The efficiency of charge transfer is enhanced by the favorable energetics created by the electron-withdrawing groups, which lower the energy of charge-separated states [11] [17]. Solvent effects on charge transfer show that polar environments stabilize charge-separated states, leading to longer-lived charge transfer complexes [9] [25].
Table 4: Steric and Electronic Factors in Intramolecular Interactions
| Factor Type | Nitro Group | Carboxyl Group | Fluorene Core |
|---|---|---|---|
| Bond Length C-N (Å) | 1.47 | 1.32 | 1.42 |
| Bond Angle C-N-O (°) | 125.3 | 118.7 | 120.0 |
| Torsion Angle (°) | 15.2 | 8.9 | 0.0 |
| Steric Hindrance Energy (kcal/mol) | 2.8 | 1.4 | 0.0 |
| Electronic Coupling (eV) | 0.34 | 0.28 | 0.85 |
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid serves as a versatile precursor in the synthesis of advanced conductive polymers, offering unique electronic and structural properties that enhance polymer performance. The compound's fluorene backbone provides an excellent foundation for π-conjugated systems, while the strategically positioned nitro and carboxylic acid functional groups contribute to enhanced conductivity and processability [1] [2].
The incorporation of this compound as a precursor in polyaniline derivatives has shown significant promise in developing materials with improved charge carrier mobility [1]. The electron-withdrawing nature of the nitro group at the 7-position creates an asymmetric electronic distribution within the fluorene core, facilitating better charge transport properties compared to unsubstituted fluorene derivatives [3]. Research has demonstrated that fluorene-based conducting polymers exhibit enhanced thermal stability, making them suitable for high-temperature applications in electronic devices [4].
Carboxylic acid functionalized conductive polymers derived from this precursor demonstrate superior hydrogen bonding capabilities, enabling controlled supramolecular organization during polymer formation [1] [2]. This self-assembly behavior is particularly valuable in creating ordered polymer structures with predictable electronic properties. The carboxylic acid group acts as both a reactive site for polymerization and an anchoring point for further functionalization, allowing for the development of multi-functional conducting materials.
The compound's role in electroactive polymer synthesis extends to improved processability in organic solvents [3] [5]. The presence of both polar (carboxylic acid) and electron-deficient (nitro) functional groups enhances solubility in various organic media, facilitating solution-based processing techniques essential for large-scale manufacturing of conductive polymer films and coatings.
The unique molecular architecture of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid makes it an exceptional building block for photoresponsive materials. The extended π-conjugation through the fluorene backbone, combined with the push-pull electronic configuration created by the electron-donating carboxylic acid and electron-accepting nitro groups, results in materials with tunable optical properties [6] [7].
The compound's UV-visible absorption characteristics, typically ranging from 300-450 nanometers, make it suitable for applications in optical sensors and photoswitching devices [6] [7]. While the nitro group traditionally acts as a fluorescence quencher, recent studies have shown that careful molecular design can harness this property for specialized applications in photodynamic therapy and controlled drug release systems [7] [8].
Research into fluorene-based two-photon absorbing molecules has revealed that nitro-substituted derivatives exhibit enhanced nonlinear optical properties [6]. The rigid fluorene core structure provides photochemical stability, while the nitro substituent contributes to increased two-photon absorption cross-sections, making these compounds valuable for applications in two-photon microscopy and optical data storage [6].
The intramolecular charge transfer characteristics of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid enable the development of solvatochromic materials that respond to environmental changes [7] [8]. These properties are particularly useful in designing smart materials for sensing applications and adaptive optical devices. The carboxylic acid group serves as an anchoring point for attachment to various substrates, facilitating the integration of photoresponsive functionality into larger molecular architectures.
Studies on nitrofluorene derivatives have demonstrated their versatility as electron acceptors in organic photovoltaic materials [8]. The compound's ability to participate in photoinduced electron transfer processes makes it suitable for applications in solar cells and other energy conversion devices, where efficient charge separation and transport are critical for device performance.
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid exhibits remarkable supramolecular assembly templating capabilities, arising from its multiple intermolecular interaction sites and rigid molecular framework. The carboxylic acid functional group provides strong and directional hydrogen bonding capabilities, enabling the formation of well-defined linear chain structures and more complex two-dimensional networks [9] [10] [11].
The hydrogen bonding patterns formed by carboxylic acid groups are particularly effective in creating and maintaining surface order in supramolecular assemblies [9]. Research has shown that carboxylic acid functionalities can produce various structural motifs, from simple dimeric arrangements to complex cyclic assemblies, depending on the molecular environment and assembly conditions [9] [10]. The presence of the nitro group adds an additional dimension of electrostatic interactions, contributing to the stability and directionality of the assembled structures [12] [10].
π-π stacking interactions between the fluorene aromatic systems play a crucial role in creating layered supramolecular structures [13] [11]. The planar nature of the fluorene backbone promotes face-to-face aromatic stacking, leading to the formation of columnar assemblies that can serve as templates for electronic material organization [13]. These interactions are particularly important in the development of organic semiconductors and light-emitting materials, where ordered molecular arrangements directly influence charge transport and optical properties.
The compound's ability to coordinate with metal ions through its carboxylate oxygen atoms opens possibilities for metal-organic framework formation [10]. These coordination interactions provide additional structural control through defined coordination geometries, enabling the construction of porous materials with specific cavity sizes and chemical environments. Such materials find applications in catalysis, gas storage, and separation technologies.
Van der Waals forces between the entire molecular frameworks contribute to the formation of three-dimensional supramolecular networks [13] [12]. The complementary shape fitting of the molecules allows for efficient packing arrangements that maximize intermolecular interactions while maintaining structural integrity. This property is particularly valuable in crystal engineering applications, where precise control over molecular arrangement is essential for achieving desired material properties.
The templating capabilities of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid extend to polymer synthesis, where the compound can direct the formation of specific polymer architectures through its supramolecular organization [11]. The pre-organized molecular arrangements serve as templates that guide polymerization processes, resulting in polymers with controlled structures and enhanced properties compared to those obtained through conventional synthesis methods.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₇NO₅ | |
| Molecular Weight (g/mol) | 269.21 | |
| CAS Number | 91651-26-2 | [15] |
| IUPAC Name | 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid | |
| Density (g/cm³) | 1.591 | |
| Appearance | Yellow crystalline solid |
| Assembly Mechanism | Functional Groups Involved | Template Type | Structural Control | Applications |
|---|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH) | Linear chain formation | Directional hydrogen bonds | Polymer templating |
| π-π Stacking Interactions | Fluorene aromatic system | Layered structures | Face-to-face aromatic stacking | Electronic material organization |
| Electrostatic Interactions | Nitro group (-NO₂) | Columnar assemblies | Dipole-dipole alignment | Crystal engineering |
| Van der Waals Forces | Entire molecular framework | Three-dimensional networks | Complementary shape fitting | Porous material synthesis |
| Metal Coordination | Carboxylate oxygen atoms | Metal-organic frameworks | Coordination geometry | Catalytic frameworks |